N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative characterized by a tetrahydro-2H-pyran core substituted with a phenylthio group and a methyl-linked dihydrobenzo[d][1,4]dioxine sulfonamide moiety. The compound’s unique features—such as the sulfur-containing pyran ring and fused dioxane system—distinguish it from simpler benzenesulfonamide analogs.
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c22-28(23,17-6-7-18-19(14-17)26-13-12-25-18)21-15-20(8-10-24-11-9-20)27-16-4-2-1-3-5-16/h1-7,14,21H,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUAZMHVNFNHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can be approached via multiple synthetic routes, typically involving multi-step organic reactions. One common pathway includes the nucleophilic aromatic substitution (S_NAr) reaction, where a phenylthiol group is introduced onto a tetrahydropyran ring. This is followed by a series of condensation and sulfonation reactions to attach the benzo-dioxine and sulfonamide moieties.
Industrial Production Methods: Industrial synthesis might employ more efficient catalytic methods and optimized reaction conditions to enhance yield and purity. This could involve using advanced techniques such as continuous flow reactors, where reagents are precisely controlled to ensure high-efficiency production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenylthiol group can undergo oxidation to form sulfone derivatives.
Reduction: Certain functional groups in the compound can be reduced under appropriate conditions, altering its chemical structure and potentially leading to different properties.
Substitution: Various substitution reactions can modify the phenylthiol or other aromatic rings, introducing new functional groups for specific applications.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions. Conditions vary but often include controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed: The reactions can yield a range of products, including sulfone derivatives from oxidation, reduced forms of the compound, and various substituted analogs that may exhibit different biological activities or properties.
Scientific Research Applications
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has significant potential in several areas of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, it serves as a building block in the development of new organic compounds.
Biology: The compound's sulfonamide group makes it relevant in biochemical studies, particularly in enzyme inhibition and binding studies.
Medicine: It holds promise in pharmaceutical research due to its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: Applications in material science and chemical manufacturing, where its unique structure may contribute to the development of new materials or catalysts.
Mechanism of Action
The compound exerts its effects through the interaction of its sulfonamide group with biological targets. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, crucial for bacterial growth. In broader biochemical contexts, the compound may interact with various proteins and enzymes, influencing pathways related to its specific structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives are widely studied for their diverse pharmacological properties. Below is a detailed comparison of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide with structurally related compounds from the literature.
Key Observations
Structural Complexity: The target compound incorporates a tetrahydro-2H-pyran ring and dihydrodioxine system, which are absent in simpler analogs like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide. In contrast, the chromene- and pyrazolopyrimidine-containing sulfonamide (Example 53, ) exhibits fluorinated aromatic systems, which may improve metabolic stability and target affinity.
However, analogous sulfonamides are synthesized via:
- Condensation reactions (e.g., sulfathiazole-derived compound ).
- Transition metal-catalyzed cross-coupling (e.g., Suzuki reaction in Example 53 ).
Physicochemical Properties :
- The fluorinated chromene derivative (Example 53) has a melting point of 175–178°C and a molecular mass of 589.1 Da , indicating high stability and suitability for solid-phase applications. The target compound’s properties (e.g., solubility, logP) remain uncharacterized in the provided evidence.
The fluorinated chromene derivative’s structure aligns with kinase-targeting agents .
Biological Activity
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with potential biological activities. This article reviews its structure, synthesis, and biological effects, supported by relevant data and case studies.
Structure and Synthesis
The compound features a benzo[b][1,4]dioxine core, a sulfonamide group, and a phenylthio moiety attached to a tetrahydro-2H-pyran structure. The combination of these functional groups may enhance its biological activity through various mechanisms.
Synthetic Pathways
The synthesis typically involves:
- Formation of the Benzo[b][1,4]dioxine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Phenylthio Group : This is generally accomplished via electrophilic substitution methods.
- Attachment of the Tetrahydro-2H-pyran Moiety : Nucleophilic substitution reactions are often employed for this step.
The compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may extend to this compound.
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- Inhibition of CDK12/cyclinK : Analogous compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, a study reported that certain derivatives effectively suppressed CDK12 activity in breast cancer cells, indicating potential for therapeutic applications against malignancies .
- P2X7 Receptor Antagonism : Related compounds have demonstrated selective antagonism at P2X7 receptors, which are involved in inflammatory responses. For example, JNJ 47965567 (a related compound) showed significant inhibition of IL-1β release from monocytes .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
